Product packaging for Cyclokievitone(Cat. No.:CAS No. 74175-82-9)

Cyclokievitone

Cat. No.: B150059
CAS No.: 74175-82-9
M. Wt: 354.4 g/mol
InChI Key: AWLFGFDTGPLHKG-UHFFFAOYSA-N
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Description

Cyclokievitone is a natural product compound with the CAS registry number 74175-82-9 . It has a molecular formula of C20H18O6 and a molecular weight of 354.358 g/mol . This compound is isolated from natural sources such as the plant Tadehagi triquetrum . In scientific research, this compound has been investigated for its potential biological activities. Studies have identified that it possesses mild anthelmintic properties, showing activity against parasitic organisms . Furthermore, research indicates that this compound exhibits a strong binding affinity for estrogen receptors, suggesting its value in studies related to endocrine function and receptor binding . As a high-purity chemical reference standard, it is suitable for use in analytical testing and biological screening. This product is intended for laboratory research purposes and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O6 B150059 Cyclokievitone CAS No. 74175-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-20(2)6-5-12-16(26-20)8-15(23)17-18(24)13(9-25-19(12)17)11-4-3-10(21)7-14(11)22/h3-8,13,21-23H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLFGFDTGPLHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995646
Record name 3-(2,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydro-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74175-82-9
Record name 3-(2,4-Dihydroxyphenyl)-2,3-dihydro-5-hydroxy-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74175-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclokievitone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydro-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOKIEVITONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99EDA7W2K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Cyclokievitone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Ii. Natural Occurrence and Biological Sources of Cyclokievitone

Isolation from Leguminous Plants

The most well-documented sources of cyclokievitone are leguminous plants, particularly within the genera Vigna and Phaseolus. These plants produce this compound and related compounds in their tissues, often in response to fungal or viral infections.

This compound has been successfully identified and isolated from several species of the genus Vigna. Research has confirmed its presence in gram beans (Vigna mungo) and mung beans (Vigna radiata). In these plants, this compound functions as a key component of their defense mechanism against pathogens. The production of this phytoalexin is often induced by exposure to fungi or other elicitors, highlighting its role in plant immunity.

The genus Phaseolus is a significant source of this compound. It is worth noting that Phaseolus mungo is an older botanical name for Vigna mungo, and the presence of the compound is well-established in this species. Extensive research has also identified this compound in the common bean (Phaseolus vulgaris), scarlet runner bean (Phaseolus coccineus), and lima bean (Phaseolus lunatus). foodb.canih.gov In Phaseolus vulgaris, this compound is recognized as one of the major isoflavonoid (B1168493) phytoalexins that accumulate in tissues upon infection, particularly in the hypocotyls and cotyledons. nih.govapsnet.org Its concentration can increase significantly in response to pathogens like the fungus Fusarium solani f. sp. phaseoli or tobacco necrosis virus. apsnet.orgnih.gov

The following table summarizes the documented presence of this compound in key Vigna and Phaseolus species.

GenusSpeciesCommon NameCompound Detected
VignaVigna mungoGram Bean / Black GramThis compound, this compound Hydrate (B1144303)
VignaVigna radiataMung BeanThis compound
PhaseolusPhaseolus vulgarisCommon Bean (Green, Kidney, Pinto, etc.)This compound
PhaseolusPhaseolus coccineusScarlet Runner BeanThis compound
PhaseolusPhaseolus lunatusLima BeanThis compound, this compound Hydrate

Identification in Other Plant Genera (Glycyrrhiza glabra, Tadehagi triquetrum, Eucommiae Cortex)

Investigations into the phytochemical profiles of other plant genera have yielded mixed results regarding the presence of this compound.

Tadehagi triquetrum : This plant, belonging to the Fabaceae family, has been confirmed as a source of this compound. Studies have successfully isolated and identified this compound from its aerial parts. It is one of several flavonoids and isoflavanones present in this species.

Glycyrrhiza glabra (Licorice) : Despite extensive phytochemical analysis of Glycyrrhiza glabra, which is rich in flavonoids and isoflavonoids, there is no significant scientific literature confirming the isolation of this compound from this plant. nih.govwjarr.commdpi.com The characteristic isoflavonoids reported for licorice include compounds like glabridin (B1671572) and liquiritin, but not this compound. nih.gov

Eucommiae Cortex (Du Zhong) : The bark of Eucommia ulmoides is a traditional medicine known to contain various bioactive compounds, including lignans, iridoids, and some flavonoids. nih.govnih.gov However, based on available phytochemical studies, this compound has not been identified as a constituent of Eucommiae Cortex. nih.govresearchgate.net

The table below outlines the findings for these genera.

Genus/SourceSpeciesCommon NameThis compound Presence
TadehagiTadehagi triquetrum-Yes
GlycyrrhizaGlycyrrhiza glabraLicoriceNot Reported
EucommiaEucommia ulmoidesDu ZhongNot Reported

Presence of this compound Hydrate and Related Isoflavanones

In addition to this compound, its hydrated form and other structurally similar isoflavanones are also found in these plant sources.

This compound Hydrate : This derivative, formed by the addition of a water molecule to this compound, has been detected in gram beans (Vigna mungo) and lima beans (Phaseolus lunatus). The conversion between kievitone (B1673638) and kievitone hydrate can be catalyzed by enzymes like kievitone hydratase, which has been studied in fungi that interact with these plants. apsnet.orgnih.govwikipedia.org

Related Isoflavanones : Plants that produce this compound often synthesize a suite of related isoflavonoid phytoalexins. In Phaseolus vulgaris, for instance, this compound is part of a complex defensive response that includes the accumulation of other isoflavanones like 5-deoxykievitone (B1209454) and dalbergioidin. foodb.canih.gov Other related isoflavonoids found alongside this compound in beans include the isoflavones genistein (B1671435) and daidzein (B1669772), and the pterocarpans phaseollin (B1679764) and phaseollidin. nih.gov

The following table lists some of the key related isoflavonoids found in the same plant sources as this compound.

CompoundClassDocumented Source(s)
This compound HydrateIsoflavanone (B1217009)Vigna mungo, Phaseolus lunatus
5-DeoxykievitoneIsoflavanoneVigna mungo, Phaseolus vulgaris
DalbergioidinIsoflavanonePhaseolus vulgaris
GenisteinIsoflavone (B191592)Phaseolus vulgaris
DaidzeinIsoflavonePhaseolus vulgaris
PhaseollinPterocarpanPhaseolus vulgaris
PhaseollidinPterocarpanPhaseolus vulgaris

Iii. Biosynthesis and Metabolic Pathways of Cyclokievitone

Proposed Biosynthetic Routes from Precursors

The biosynthesis of isoflavonoids, including cyclokievitone, occurs primarily in plants, particularly legumes. These pathways involve a series of enzymatic reactions that convert common plant precursors into the diverse structures of isoflavonoids.

Role in Isoflavonoid (B1168493) Biosynthesis Pathways

This compound is integrated into the broader isoflavonoid biosynthesis pathways. Isoflavonoid biosynthesis typically begins with the phenylpropanoid pathway, leading to the formation of chalcones. A key step in isoflavonoid synthesis is the isomerization of a flavanone (B1672756) precursor to an isoflavone (B191592), often catalyzed by isoflavone synthase (IFS). researchgate.netuea.ac.uk While the precise early steps leading directly to this compound are not explicitly detailed in the search results, its classification as an isoflavonoid strongly suggests its derivation from this general pathway.

Research indicates that this compound can be found alongside other isoflavonoids such as genistein (B1671435), 2'-hydroxygenistein, kievitone (B1673638), dalbergioidin, and 5-deoxykievitone (B1209454) in plants like Phaseolus mungo. researchgate.net This co-occurrence suggests a shared or interconnected biosynthetic network.

Interrelationships with Kievitone and 5-Deoxykievitone

This compound exhibits close structural and proposed biosynthetic relationships with Kievitone and 5-Deoxykievitone. In Phaseolus mungo, this compound is found along with kievitone and 5-deoxykievitone. researchgate.net Furthermore, hydrated derivatives of these compounds, namely this compound hydrate (B1144303) and 5-deoxykievitone hydrate, have also been isolated from this plant, suggesting potential metabolic conversions between these forms. researchgate.net

A proposed biosynthetic interrelationship between 5-deoxyisoflavonoids in P. mungo suggests that 5-deoxykievitone could be a precursor to 5-deoxykievitone hydrate through a hydration reaction. researchgate.net While a direct conversion pathway from kievitone or 5-deoxykievitone to this compound is not explicitly detailed in the provided information, their presence together in the same plant species and their structural similarities (all are prenylated isoflavonoids) strongly imply a common biosynthetic origin or interconversion points within the pathway.

Enzymatic Conversions and Transformations in Biological Systems

Enzymes play crucial roles in the biosynthesis and modification of this compound and related isoflavonoids. While specific enzymes directly catalyzing the cyclization reaction leading to this compound are not detailed, the broader context of isoflavonoid biosynthesis involves various enzymatic steps. For instance, isoflavone synthase (IFS) is a key enzyme in the formation of isoflavones from flavanones. researchgate.netuea.ac.uk

The detection of kievitone hydrate, this compound hydrate, and 5-deoxykievitone hydrate in P. mungo suggests the presence of plant enzymes capable of catalyzing the hydration of prenylated isoflavanones. researchgate.net This indicates enzymatic transformations occurring after the basic isoflavonoid skeleton is formed and prenylated.

In the context of microbial interactions, such as during the "sweating" process of Eucommiae Cortex, microorganisms can influence the levels of various compounds, including this compound and 5-deoxykievitone, through enzymatic processes. nih.govresearchgate.net This highlights the potential for enzymatic conversions and transformations mediated by both plant and microbial enzymes in biological systems where this compound is present.

Data Table: Related Isoflavonoids and Hydrates

Compound NameMolecular FormulaPubChem CIDOccurrence
This compoundC₂₀H₁₈O₆156777Phaseolus mungo, Tadehagi triquetrum, Eucommiae Cortex, Phaseolus vulgaris researchgate.netresearchgate.netapsnet.orgjddtonline.infowordpress.comlipidmaps.orguni.luplantaedb.com
KievitoneC₂₀H₂₀O₆119269Phaseolus mungo, Phaseolus vulgaris researchgate.networdpress.comthegoodscentscompany.comlipidmaps.org
5-DeoxykievitoneC₂₀H₂₀O₅442770Phaseolus mungo, Phaseolus vulgaris researchgate.netjddtonline.infowordpress.comnih.govuni.lumetabolomicsworkbench.orgmitoproteome.orgmetabolomicsworkbench.orggoogle.com
This compound hydrateC₂₀H₂₂O₇-Phaseolus mungo researchgate.net
Kievitone hydrateC₂₀H₂₂O₇188458Phaseolus mungo, Phaseolus lunatus researchgate.networdpress.comnih.gov
5-Deoxykievitone hydrateC₂₀H₂₂O₆44257380Phaseolus mungo researchgate.networdpress.comuni.lu

Iv. Structural Elucidation and Advanced Spectroscopic Characterization of Cyclokievitone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the signals produced by atomic nuclei (primarily 1H and 13C) in a strong magnetic field, researchers can deduce the number and type of hydrogen and carbon atoms, their electronic environment, and their connectivity to neighboring atoms. This information is crucial for piecing together the molecular structure. Studies on isoflavonoids, the class of compounds to which Cyclokievitone belongs, frequently utilize NMR for structural confirmation researchgate.netcolab.wsnih.govresearchgate.net.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

1H NMR spectroscopy focuses on the signals arising from hydrogen nuclei. The chemical shift (δ) of a proton signal indicates its electronic environment, which is influenced by nearby functional groups. The multiplicity of a signal (singlet, doublet, triplet, multiplet, etc.) is determined by the number of neighboring protons, providing information about the connectivity. The integration of a signal is proportional to the number of protons giving rise to that signal. Analysis of the 1H NMR spectrum of this compound contributes to identifying different types of protons (e.g., aromatic, aliphatic, hydroxyl) and their relative numbers and positions within the molecule. researchgate.netcolab.wsuni.lu

Table 1: Representative 1H NMR Data for this compound (Illustrative Example)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not explicitly available in search resultsData not explicitly available in search resultsData not explicitly available in search resultsData not explicitly available in search results

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

13C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal. The chemical shift (δ) of a 13C signal is highly sensitive to the carbon's hybridization state and the electronic effects of neighboring atoms and functional groups. Analysis of the 13C NMR spectrum helps in determining the total number of carbon atoms and identifying different types of carbon environments (e.g., methyl, methylene, methine, quaternary, carbonyl, aromatic) microcombichem.com. The molecular formula of this compound is C20H18O6, indicating a total of 20 carbon atoms uni.lu.

Table 2: Representative 13C NMR Data for this compound (Illustrative Example)

Chemical Shift (δ, ppm)Type of CarbonAssignment
Data not explicitly available in search resultsData not explicitly available in search resultsData not explicitly available in search results

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional (2D) NMR techniques provide crucial connectivity information that is not directly obtainable from 1D NMR spectra alone. Heteronuclear Multiple Bond Correlation (HMBC) is a particularly valuable 2D NMR experiment used in structural elucidation. HMBC reveals correlations between protons and carbon atoms that are separated by two or three bonds. colab.wssdsu.edu These long-range correlations are essential for establishing the connectivity between different structural fragments and for confirming the positions of substituents on a carbon skeleton, particularly in complex molecules like isoflavonoids. colab.wsresearchgate.netresearchgate.netyok.gov.tr While specific HMBC correlations for this compound were not detailed in the search results, the application of such 2D NMR methods is standard practice in the comprehensive structural characterization of natural products.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is complementary to NMR spectroscopy and provides information about the molecular weight and fragmentation pathways of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion. This exact mass can be used to calculate the elemental composition of the molecule, which is crucial for confirming the molecular formula. The molecular formula of this compound has been determined as C20H18O6 uni.lu. HRMS data provides a highly accurate mass measurement that supports this formula. researchgate.netresearchgate.nettum.de The monoisotopic mass of this compound is reported as 354.11035 Da uni.lu.

Mass Fragmentation Pattern Analysis

In addition to providing the molecular weight, mass spectrometry can also induce fragmentation of the molecular ion into smaller ions. The pattern of these fragment ions is characteristic of the compound's structure, as bonds break in predictable ways depending on the functional groups and connectivity present. Analysis of the mass fragmentation pattern can provide clues about the presence of specific substructures and the arrangement of atoms within the molecule. uni.luidc-online.comchemguide.co.uk While a detailed fragmentation pattern for this compound was not available in the search results, this analysis is a standard part of the mass spectrometric characterization process and contributes to confirming the proposed structure by correlating observed fragments with expected cleavage pathways. ntu.edu.sgdocbrown.infoyoutube.com

Table 3: Representative Mass Fragmentation Data for this compound (Illustrative Example)

m/zProposed Fragment IonPossible Fragmentation Pathway
Data not explicitly available in search resultsData not explicitly available in search resultsData not explicitly available in search results

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique widely employed for the identification and characterization of organic compounds, including flavonoids like this compound. azooptics.comtechnologynetworks.com This method measures the absorption or transmission of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. azooptics.comsci-hub.se The absorption of UV-Vis light by a molecule is a result of electronic transitions within the molecule's chromophores, which are functional groups capable of absorbing light. azooptics.commsu.edu The resulting spectrum, typically plotted as absorbance versus wavelength, provides valuable information about the presence and nature of these chromophores, as well as their electronic environment. azooptics.comsci-hub.se

V. Analytical Methodologies for Cyclokievitone Detection and Profiling

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Cyclokievitone, allowing for its separation from other metabolites in plant extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for this purpose.

HPLC is a cornerstone technique for the analysis of phytoalexins like this compound, which are often present in complex plant extracts. researchgate.net This method is preferred for non-volatile compounds and offers excellent resolution and reproducibility. sciforum.netmdpi.com Reversed-phase HPLC, particularly with a C18 column, is commonly employed for the separation of isoflavonoids. nih.govjfda-online.com A gradient elution system, typically using a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727), allows for the effective separation of various isoflavones in a single analytical run. nih.govjfda-online.com Detection is often performed using a photodiode array (PDA) detector, which can provide UV absorbance spectra to aid in peak identification. mdpi.comresearchgate.net

The selection of specific HPLC parameters is crucial for achieving optimal separation of isoflavonoids. Key parameters that are often optimized include the column type, mobile phase composition, and gradient program.

Table 1: Representative HPLC Parameters for Isoflavonoid (B1168493) Analysis

Parameter Condition Source
Column C18 Reversed-Phase nih.govjfda-online.com
Mobile Phase A 0.1% Acetic Acid in Water jfda-online.com
Mobile Phase B 0.1% Acetic Acid in Acetonitrile jfda-online.com
Elution Gradient nih.govjfda-online.com
Detection Photodiode Array (PDA) mdpi.comresearchgate.net

| Wavelength | 254-260 nm | jfda-online.comresearchgate.net |

Gas Chromatography is another powerful technique for separating and analyzing volatile or semi-volatile compounds. For non-volatile compounds like many isoflavonoids, a derivatization step is typically required to increase their volatility and thermal stability. jfda-online.com This often involves converting polar functional groups into less polar derivatives, for example, through trimethylsilylation. ebm-journal.org GC, especially when coupled with a mass spectrometer (GC-MS), provides high separation efficiency and sensitive detection. nih.gov The choice of a suitable capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is critical for resolving complex mixtures. nih.gov

While less common than HPLC for native isoflavonoid analysis, GC-MS is invaluable for structural confirmation and can be used in broader metabolomic studies. jfda-online.com Headspace GC is a variant used for analyzing volatile compounds in a sample without direct injection of the matrix, which can prevent contamination of the GC system. researchgate.net

Mass Spectrometry-Based Detection Systems

Mass spectrometry (MS) is an indispensable tool for the detection and structural elucidation of this compound. When coupled with chromatographic separation, it provides a highly sensitive and specific analytical platform.

For the targeted and quantitative analysis of this compound, tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) or gas chromatography (GC) is the method of choice. researchgate.netmdpi.com LC-MS/MS allows for the direct analysis of this compound in plant extracts with minimal sample preparation. nih.gov The technique combines the separation power of HPLC with the specificity of MS/MS, where a precursor ion corresponding to the mass of this compound is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides excellent sensitivity and selectivity, enabling accurate quantification even at low concentrations. nih.gov

Predicted LC-MS/MS spectra for this compound hydrate (B1144303) indicate characteristic fragmentation patterns that can be used to develop targeted analytical methods. foodb.ca Similarly, GC-MS/MS can be employed, often after derivatization, to provide complementary information and high-confidence quantification. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound Hydrate

Spectrum Type Collision Energy Mode Key Predicted Fragments (m/z) Source
LC-MS/MS 40V Negative 339.5, 323.5, 295.5 foodb.ca

Non-targeted metabolomics aims to capture a comprehensive snapshot of all metabolites in a biological sample. frontiersin.orgnih.gov Ultra-high-resolution mass spectrometry (UHR-MS), such as that achieved with Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, is pivotal for this approach. nih.govnih.gov When coupled with LC, these platforms can resolve thousands of molecular formulae in a single measurement directly from a complex mixture, providing sub-ppm mass accuracy. nih.govasu.edu

This high resolving power is essential for distinguishing this compound from other isobaric compounds in dense plant metabolomes. nih.gov Untargeted metabolomic studies on legumes like the common bean (Phaseolus vulgaris), a known producer of kievitone-related compounds, have successfully utilized LC-MS with high-resolution analyzers like Quadrupole Time-of-Flight (qTOF) to identify metabolites involved in plant defense responses. frontiersin.orgnih.govsciety.org This approach allows for the discovery of novel compounds and pathways associated with this compound production under various stress conditions.

Electrochemical Detection Coupled with HPLC (HPLC-ED)

Electrochemical detection (ED) coupled with HPLC offers a highly sensitive and selective alternative for the analysis of electroactive compounds like phenolic isoflavonoids. nih.gov This technique measures the current resulting from the oxidation or reduction of the analyte as it passes through a flow cell containing an electrode set at a specific potential. The high selectivity of HPLC-ED can minimize interference from co-eluting, non-electroactive matrix components, often simplifying sample preparation. ebm-journal.org For isoflavonoids, this method can achieve very low detection limits, making it suitable for trace analysis in biological fluids and food matrices. nih.gov

Sample Preparation Techniques for Diverse Matrices

The choice of an appropriate sample preparation technique is contingent upon the physicochemical properties of this compound, the nature of the sample matrix, and the desired analytical sensitivity and selectivity. Given that this compound is an isoflavonoid, methodologies established for this class of compounds are highly relevant.

Solid-Phase Extraction (SPE) is a widely utilized chromatographic technique for the selective extraction and purification of analytes from a liquid sample. The principle of SPE involves passing a sample through a solid adsorbent (the stationary phase), which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. For the extraction of isoflavonoids like this compound, reversed-phase SPE cartridges, such as C18, are commonly employed due to the moderately polar nature of these compounds.

An automated SPE method for the concentration and clean-up of soy isoflavone (B191592) extracts demonstrated high recovery and reproducibility. In a study comparing various SPE cartridges, divinylbenzene-based cartridges were found to be particularly effective. nih.gov The optimized method resulted in a mean isoflavone recovery of 99.37% with high intra- and inter-day reproducibility. nih.gov

Table 1: Performance of Different SPE Cartridges for Isoflavone Extraction

SPE Cartridge Sorbent Performance Characteristics Reference
C18 Standard retention for isoflavonoids. nih.gov
Divinylbenzene (B73037) More effective retention and higher breakthrough volumes compared to C18. nih.gov
Modified Divinylbenzene Similar high performance to divinylbenzene cartridges. nih.gov

This table is generated based on comparative findings for isoflavones, a class of compounds that includes this compound.

The general steps for SPE of an isoflavonoid like this compound from a plant extract would typically involve:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol, followed by water, to activate the stationary phase.

Sample Loading: The sample extract, often in an aqueous solution, is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent to remove polar impurities while retaining the isoflavonoids.

Elution: A stronger organic solvent, such as methanol or acetonitrile, is used to elute the retained isoflavonoids. nih.govjfda-online.com

Ultrasonic-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in a solvent. The collapse of these bubbles near the sample material generates localized high pressure and temperature, leading to cell wall disruption and enhanced mass transfer of the target analytes into the solvent. nih.govmdpi.com This technique offers several advantages, including reduced extraction times, lower solvent consumption, and increased extraction efficiency compared to conventional methods. nih.govkiche.or.kr

Research on the extraction of isoflavones from soybeans has shown that UAE can significantly improve yields. For instance, using ultrasonic waves at 20 kHz for 10 minutes resulted in a three-fold greater yield of glycoside and aglycone isoflavones compared to a simple dipping method. kiche.or.kr The efficiency of UAE is influenced by several factors, including ultrasonic power, extraction time, temperature, and the choice of solvent. kiche.or.kriastate.edu

Table 2: Effect of Ultrasonic Parameters on Isoflavone Extraction Yield from Soybean

Parameter Condition Outcome on Yield Reference
Frequency 20 KHz vs. other frequencies Negligible effect on efficiency. kiche.or.kr
Extraction Time Increased to 10 minutes Significant increase in yield. kiche.or.kr
Temperature Optimized at 40°C Excellent extraction efficiency. kiche.or.kr
Solvent 60% aqueous ethanol Effective for isoflavone extraction. kiche.or.kr
Comparison to Dipping UAE at 20 KHz, 10 min 3-fold greater yield. kiche.or.kr

This table summarizes findings from a study on the ultrasonic-assisted extraction of isoflavones, providing a model for the potential application to this compound.

The application of UAE for extracting this compound would involve optimizing these parameters to achieve the highest recovery from the specific sample matrix.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. The fiber can be exposed to the headspace above a liquid or solid sample or directly immersed in a liquid sample. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis.

SPME has been successfully applied to the analysis of major isoflavones in soy-based products. researchgate.net A study utilizing a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber coating demonstrated good sensitivity for the determination of isoflavones in soy drinks. researchgate.net Key parameters that influence SPME efficiency include the fiber coating, extraction time, temperature, pH, and salt addition. researchgate.net

Table 3: Optimized Conditions for SPME of Isoflavones from Soy Drinks

Parameter Optimized Condition Rationale Reference
Fiber Coating Polydimethylsiloxane/divinylbenzene (PDMS/DVB) Provided the best sensitivity for the target analytes. researchgate.net
Extraction Time Optimized to achieve equilibrium. Ensures maximum analyte adsorption onto the fiber. researchgate.net
Temperature Controlled to influence analyte volatility and partitioning. Affects the kinetics of the extraction process. researchgate.net
pH Adjusted to optimize analyte form. Can influence the charge state and extraction efficiency of the analytes. researchgate.net
Salt Addition Used to enhance extraction. Increases the ionic strength of the sample, promoting the partitioning of analytes to the fiber. researchgate.net

This table outlines the critical parameters for the SPME of isoflavones, which would be analogous for the development of a method for this compound.

The non-destructive and solvent-free nature of SPME makes it an environmentally friendly and attractive option for the analysis of this compound in various matrices.

Vi. Biological Activities and Biochemical Mechanisms of Action

Anthelmintic Bioactivity and Associated Mechanisms

While direct studies specifically investigating the anthelmintic activity of Cyclokievitone are not extensively available in the reviewed literature, the general mechanisms of action for anthelmintic compounds can provide a framework for potential pathways. Anthelmintic drugs typically target the neuromuscular systems of parasites, leading to paralysis and expulsion, or disrupt their metabolic processes.

Common mechanisms of anthelmintic action include:

Neuromuscular Disruption: Many anthelmintics act as agonists or antagonists of neurotransmitter receptors in nematodes, such as nicotinic acetylcholine (B1216132) receptors or GABA receptors. This interference with neuromuscular transmission can cause either spastic or flaccid paralysis of the parasite. nih.gov

Microtubule Inhibition: Some classes of anthelmintics, like benzimidazoles, bind to the β-tubulin of the parasite, inhibiting the formation of microtubules. This disrupts essential cellular processes such as cell division and nutrient absorption. nih.govmsdvetmanual.com

Disruption of Energy Metabolism: Certain anthelmintics can uncouple oxidative phosphorylation or inhibit key enzymes in the parasite's energy metabolism, leading to a depletion of ATP and eventual death. msdvetmanual.com

Increased Ion Permeability: Some drugs can alter the permeability of parasite cell membranes to ions like calcium, leading to uncontrolled muscle contraction and paralysis. nih.gov

Further research is required to determine if this compound exhibits any of these mechanisms against helminths.

Antibacterial Activity and Related Pathways

Information specifically detailing the antibacterial activity and related pathways of this compound is limited in the current body of scientific literature. However, the general mechanisms by which other antimicrobial compounds, particularly those of plant origin, exert their effects can be considered.

Potential antibacterial pathways that could be associated with compounds like this compound include:

Cell Membrane Disruption: Antimicrobial agents can interfere with the integrity of the bacterial cell membrane, leading to the leakage of essential cellular components and ultimately cell death.

Inhibition of Nucleic Acid Synthesis: Some compounds can inhibit the synthesis of DNA or RNA, thereby preventing bacterial replication and growth.

Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another common mechanism of antibacterial action.

Inhibition of Metabolic Pathways: Antimicrobial compounds can block essential metabolic pathways in bacteria, such as the synthesis of folic acid.

Given this compound's role as a phytoalexin with known antifungal properties, it is plausible that it may also possess antibacterial activity through one or more of these mechanisms. However, dedicated studies are needed to confirm and elucidate these potential pathways.

Thrombolytic Activity and In Vitro Studies

There is currently a lack of specific in vitro studies investigating the thrombolytic activity of this compound. Thrombolytic agents are crucial in medicine for dissolving blood clots (thrombi) that can lead to serious cardiovascular events.

The standard in vitro model for assessing thrombolytic activity involves the following steps:

Formation of a blood clot in a pre-weighed tube from a venous blood sample.

Incubation of the clot with the test compound (e.g., this compound).

A positive control (e.g., streptokinase) and a negative control (e.g., water or saline) are run in parallel. nih.govresearchgate.net

After a specific incubation period, the remaining clot is weighed, and the percentage of clot lysis is calculated. nih.govresearchgate.net

This methodology allows for the screening of compounds for their ability to dissolve fibrin, the primary protein component of blood clots. nih.gov Future research utilizing such in vitro models would be necessary to determine if this compound possesses any thrombolytic potential.

Molecular Interactions with Biological Targets

The specific molecular interactions of this compound with biological targets are not extensively detailed in the available literature. However, general principles of computational molecular docking and the nature of non-covalent interactions can provide insights into its potential binding mechanisms.

Computational molecular docking is a valuable tool for predicting the binding orientation and affinity of a small molecule (ligand) to a larger molecule (protein). ijpsr.com While specific docking studies of this compound with Cytochrome c oxidase subunit 1 (COX1) are not reported in the reviewed sources, this protein is a key enzyme in cellular respiration and a potential drug target. ijpsr.comwikipedia.org

A typical molecular docking study would involve:

Obtaining the 3D structure of the target protein, either from experimental data (e.g., X-ray crystallography) or through homology modeling if the experimental structure is unavailable. ijpsr.com

Using a docking software to predict the most stable binding poses of the ligand within the protein's active site.

Analyzing the binding energy and the interactions between the ligand and the protein's amino acid residues to assess the binding affinity and specificity.

Such studies could elucidate the potential of this compound to inhibit or modulate the function of proteins like COX1.

The stability of a ligand-protein complex is largely determined by non-covalent interactions, primarily hydrophobic interactions and hydrogen bonds. nih.govnih.gov

Hydrogen Bonding: These are formed between hydrogen bond donors and acceptors on both the ligand and the protein. They are highly directional and play a crucial role in determining the specificity of ligand binding. researchgate.net

The chemical structure of this compound, with its aromatic rings and hydroxyl groups, suggests that it is capable of forming both hydrophobic and hydrogen bonding interactions with protein targets. The precise nature and extent of these interactions would depend on the specific amino acid composition and topography of the protein's binding site.

Role as a Phytoalexin in Plant Defense Responses

This compound is well-established as a phytoalexin, a low molecular weight antimicrobial compound that is synthesized and accumulates in plants in response to pathogen attack or other stressors. apsnet.org Its role in the defense mechanism of cowpea (Vigna unguiculata) against the fungal pathogen Phytophthora vignae has been particularly well-studied.

Research has shown that in cowpea plants that are genetically resistant to P. vignae, there is a rapid accumulation of this compound at the site of infection. apsnet.org In contrast, susceptible plants produce the compound at a much lower rate. apsnet.org The concentration of this compound in resistant plants can reach levels that are more than ten times higher than the concentration required to inhibit the mycelial growth of the fungus by 50% in culture. apsnet.org

This differential accumulation of this compound is a key factor in the resistance of the cowpea plant to the pathogen. The production of this compound in inoculated cowpeas meets several criteria for a phytoalexin:

It accumulates in response to fungal inoculation but is not detected in healthy, uninjured plants. apsnet.org

Its accumulation is significantly faster and greater in resistant plants compared to susceptible ones. apsnet.org

The accumulation in resistant plants occurs at or before the time that the growth of the fungus is halted. apsnet.org

In addition to this compound, other isoflavonoids such as daidzein (B1669772) and coumestrol (B1669458) also accumulate in inoculated cowpea plants. However, no significant differences in the accumulation rates of these compounds were observed between resistant and susceptible plants, highlighting the specific role of this compound in this particular defense response. apsnet.org

Table of Research Findings on this compound as a Phytoalexin

Finding Observation in Resistant Cowpea Observation in Susceptible Cowpea Source
This compound Accumulation Rapid and high concentration upon inoculation Much lower rate of accumulation apsnet.org
Antifungal Activity Concentration exceeds ED50 for P. vignae inhibition Concentration is insufficient for effective inhibition apsnet.org
Timing of Accumulation Coincides with the cessation of fungal growth Delayed and lower accumulation apsnet.org

Modulation of Metabolic Processes and Enzyme Activities

There is no available research data on the specific effects of this compound on the flavonoid biosynthesis pathway or its enzymes.

Scientific studies detailing the changes in metabolite profiles during fermentation of substrates containing this compound are not available.

There is no available research correlating the presence of this compound with antioxidant activities in fermented substrates.

Vii. Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Studies

Investigation of Structure-Activity Relationships for Enhanced Bioactivity

Comprehensive structure-activity relationship (SAR) studies specifically for Cyclokievitone and its derivatives are not extensively documented. SAR studies are crucial for understanding how the chemical structure of a molecule correlates with its biological activity, thereby guiding the design of more potent and selective compounds.

For isoflavonoids in general, SAR studies have revealed several key structural features that influence their bioactivity:

Hydroxylation Pattern: The position and number of hydroxyl groups on the isoflavonoid (B1168493) rings are often critical for activity. For instance, hydroxylation at the C-5 and C-7 positions of the A ring and the C-4' position of the B ring is frequently associated with significant biological effects.

Prenylation and Other Lipophilic Groups: The presence of prenyl or other lipophilic side chains can enhance the affinity of isoflavonoids for biological targets and improve their membrane permeability, often leading to increased potency.

Given the lack of specific SAR data for this compound, a detailed interactive data table illustrating the relationship between structural modifications and enhanced bioactivity cannot be generated at this time. Further research is required to synthesize a library of this compound analogs and systematically evaluate their biological activities to establish a clear SAR profile.

Viii. Research Applications and Future Perspectives

Application in Metabolomics Research

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, provides a comprehensive snapshot of physiological and biochemical processes. Cyclokievitone's presence in certain plant species makes it a relevant analyte in metabolomics studies, particularly those focused on plant-derived products and plant-environment interactions.

Biomarker Identification for Food Consumption and Biological Processes

The detection and quantification of specific metabolites in biological samples can serve as biomarkers for various processes, including dietary intake and physiological states. While direct evidence for this compound as a biomarker for human food consumption is limited in the provided search results, its identification in plants like Phaseolus vulgaris (common bean) suggests its potential as a marker for the consumption of foods derived from these sources. plantaedb.com Metabolomics approaches, including both targeted and untargeted methods, are valuable for characterizing polyphenol anti-nutrients in grains like sorghum, where this compound has been identified. whiterose.ac.uk This indicates its relevance in understanding the complex metabolic profiles of food crops.

Untargeted Metabolomics for Discovery-Oriented Studies

Untargeted metabolomics employs comprehensive analytical techniques, such as Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), to identify and quantify a wide range of metabolites in a sample without a priori selection. nih.govresearchgate.net This approach is crucial for discovery-oriented research, allowing for the identification of unexpected or novel compounds and the elucidation of complex metabolic pathways. Untargeted metabolomics has been utilized to analyze metabolite changes during processes like the "sweating" of Eucommiae Cortex, where this compound was detected. nih.govresearchgate.net Similarly, untargeted metabolomics is a key technology for identifying small molecules in the rhizosphere and understanding the functional role of microbial metabolites, contributing to a better understanding of plant-microbe interactions. mdpi.com

In untargeted metabolomics studies, the identification of compounds like this compound involves matching MS and MS/MS mass spectrum information with metabolic databases. nih.gov This process allows researchers to detect changes in the levels of various metabolites, providing insights into the biological processes occurring. For instance, in the study on Eucommiae Cortex, untargeted metabolomics revealed significant changes in various metabolite classes, including flavonoids, during the "sweating" process. nih.govresearchgate.net

Contribution to Understanding Plant-Microbe Interactions and Rhizosphere Ecology

The rhizosphere, the narrow region of soil directly influenced by root secretions and associated microorganisms, is a dynamic environment where complex interactions occur. Metabolites released by plants and microbes in the rhizosphere play crucial roles in mediating these interactions. Untargeted metabolomics is a powerful tool for characterizing the metabolic landscape of the rhizosphere and understanding how these molecules influence microbial communities and plant health. mdpi.com this compound has been identified as a metabolite in studies investigating the rhizosphere bacterial community of poplars. mdpi.com Changes in the levels of compounds like this compound in the rhizosphere can be linked to different plant genotypes and can influence the composition and function of the microbial community. mdpi.com This highlights this compound's contribution to the intricate biochemical communication network within the rhizosphere.

Role in Developing Functional Food Ingredients through Fermentation

Fermentation is a traditional process that can enhance the nutritional value and bioactivity of food products by transforming complex compounds into more bioavailable or novel metabolites. Certain microorganisms possess enzymatic capabilities that can modify plant compounds, including isoflavonoids. Solid-state fermentation of soybeans using Pleurotus ostreatus (oyster mushroom) mycelium has been shown to alter the profile of non-volatile metabolites. researchgate.net In one such study, this compound hydrate (B1144303) was detected among the metabolites present in fermented soybeans. researchgate.net While the specific role or transformation of this compound during this fermentation process is not explicitly detailed in the provided snippets, its presence suggests that fermentation can influence the composition of isoflavonoids in food matrices, potentially leading to the development of functional food ingredients with altered or enhanced properties.

Computational Chemistry and In Silico Modeling for Predictive Research

Computational chemistry and in silico modeling techniques are increasingly used in natural product research to predict the properties, activities, and interactions of compounds. Molecular docking, for instance, can simulate the binding of a molecule to a protein target, providing insights into its potential biological activity and mechanism of action. researchgate.net this compound has been subjected to molecular docking studies to evaluate its potential antifungal effects against Botrytis cinerea. researchgate.net These in silico approaches can help prioritize compounds for further experimental investigation, saving time and resources in the discovery process. researchgate.net By analyzing the predicted interactions and binding affinities, researchers can gain a better understanding of how this compound might interact with biological macromolecules and potentially exert its effects. researchgate.net

Q & A

Basic: What spectroscopic methods are recommended for the structural elucidation of cyclokievitone, and how should data be interpreted?

This compound’s structure can be elucidated using UV spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR). UV spectra in methanol show characteristic absorption peaks at 270 nm and 355 nm, indicative of conjugated systems in flavonoids . High-resolution MS provides the molecular ion peak at m/z 372 (M+), with fragmentation patterns (e.g., m/z 354, 337) supporting the loss of hydroxyl or methyl groups . NMR data (e.g., chemical shifts for aromatic protons and carbonyl groups) are critical for confirming the positions of substituents, such as the 2,4-dihydroxyphenyl group and the cyclic pyranone moiety .

Basic: What are the primary natural sources of this compound, and how is it extracted for laboratory studies?

This compound is isolated from legumes, notably Phaseolus vulgaris (kidney bean) and Phaseolus mungo (black gram) . Extraction typically involves solvent partitioning (e.g., methanol or ethanol) followed by chromatographic purification using silica gel or reversed-phase HPLC. Yield optimization requires adjusting solvent polarity and temperature to account for its moderate solubility in organic solvents .

Advanced: How can molecular docking models for this compound’s bioactivity be validated experimentally?

Computational docking results (e.g., binding affinity toward enzymes like HIV-1 protease) must be validated via in vitro assays such as enzyme inhibition kinetics and isothermal titration calorimetry (ITC). For example, this compound’s docking score of -8.0 kcal/mol against a target enzyme should correlate with IC₅₀ values in inhibition assays . Discrepancies between computational and experimental results may arise from solvent effects or protein flexibility, necessitating molecular dynamics simulations to refine models .

Advanced: How should researchers address contradictions in this compound’s reported bioactivity across studies?

Contradictions (e.g., variable antibacterial efficacy in docking studies) may stem from differences in protein conformations or assay conditions. Researchers should:

  • Replicate experiments using standardized protocols (e.g., fixed ligand:protein ratios).
  • Cross-validate with orthogonal methods (e.g., surface plasmon resonance for binding affinity).
  • Analyze structural analogs (e.g., 2,3-dehydrokievitone) to identify critical functional groups .

Basic: What chromatographic techniques are optimal for purifying this compound from crude plant extracts?

Silica gel column chromatography with gradient elution (hexane:ethyl acetate) is effective for initial separation. Final purification can be achieved via preparative HPLC using a C18 column and acetonitrile/water mobile phase. Purity should be confirmed by HPLC-DAD (λ = 270 nm) and ≥95% peak area threshold .

Advanced: What strategies are recommended for studying this compound’s synergistic effects with other phytochemicals?

Use factorial design experiments to test combinations (e.g., this compound + kaempferol). Monitor synergy via:

  • Checkerboard assays for antimicrobial activity.
  • Isobologram analysis to calculate combination indices.
  • Transcriptomic profiling to identify co-regulated pathways .

Advanced: How does this compound’s stability under varying pH and temperature conditions impact experimental design?

This compound degrades in alkaline conditions (pH > 9) and at temperatures >60°C, as shown by UV spectral shifts at 335 nm . For stability studies:

  • Use buffered solutions (pH 5–7).
  • Store samples at -20°C under nitrogen to prevent oxidation.
  • Monitor degradation via LC-MS over 24–72 hours.

Advanced: What evidence exists for this compound’s biosynthesis pathway in legumes, and how can it be probed?

Biosynthetic studies suggest this compound derives from the phenylpropanoid pathway via cyclization of a prenylated isoflavone intermediate . To investigate:

  • Employ isotope labeling (¹³C-glucose) in plant cell cultures.
  • Use RNAi silencing of candidate genes (e.g., cytochrome P450s) to block cyclization.
  • Analyze intermediates via LC-MS/MS.

Basic: What preliminary assays are used to confirm this compound’s identity in novel plant sources?

Initial identification requires:

  • TLC comparison with authentic standards (Rf in ethyl acetate:methanol:water 10:1.5:1).
  • UV spectroscopy matching peaks at 270/355 nm.
  • LC-MS/MS for molecular ion ([M+H]+ at m/z 373) and fragmentation .

Advanced: How can researchers comparatively assess this compound’s efficacy against structurally related flavonoids?

Design a panel of analogs (e.g., 5-deoxykievitone, kaempferol) and evaluate:

  • Binding kinetics (SPR or MST).
  • Cellular uptake (fluorescence tagging).
  • In vivo bioavailability (plasma concentration-time curves in model organisms).
  • Toxicity profiles (MTT assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.